Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Overview
Description
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H5ClFNO4. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Mechanism of Action
Target of Action
This compound is likely used as a synthetic intermediate in the production of other chemicals .
Mode of Action
It is known that this compound can undergo fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .
Biochemical Pathways
It is known that nitrobenzoates can participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate typically involves the nitration of 2-chloro-4-fluorobenzoic acid. The nitration process is carried out using a mixture of sulfuric acid and nitric acid, which introduces the nitro group at the 5-position of the aromatic ring . The resulting 2-chloro-4-fluoro-5-nitrobenzoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted benzoates depending on the nucleophile used.
Reduction: Methyl 4-chloro-2-fluoro-5-aminobenzoate.
Hydrolysis: 4-chloro-2-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-5-fluoro-2-nitrobenzoate: A positional isomer with similar properties.
Methyl 4-chloro-2-nitrobenzoate: Lacks the fluoro substituent, affecting its reactivity.
Methyl 4-chloro-5-nitrobenzoate: Lacks the fluoro substituent, affecting its reactivity
Uniqueness
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The combination of these substituents also influences its physical and chemical properties, making it distinct from other similar compounds .
Biological Activity
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzoate framework with a nitro group and halogen substituents. Its molecular formula is . The presence of chlorine and fluorine enhances its stability and reactivity, making it a valuable compound in medicinal chemistry and organic synthesis .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The nitro group may enhance its electron-withdrawing properties, influencing binding affinity and specificity towards molecular targets. This interaction can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . It may inhibit pro-inflammatory cytokines and related pathways, which could be beneficial in treating inflammatory diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : A study reported that the compound showed significant inhibition against certain enzymes involved in inflammatory responses, indicating its potential use in anti-inflammatory therapies .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications to the nitro and halogen substituents can significantly affect biological activity. For instance, compounds with enhanced electron-withdrawing groups demonstrated increased potency against specific microbial strains .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, which is crucial for its efficacy as a pharmaceutical agent .
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity:
Compound Name | Structure Features | Unique Properties | Biological Activity |
---|---|---|---|
This compound | Nitro group, chloro & fluoro substituents | Enhanced stability | Antimicrobial, anti-inflammatory |
Methyl 4-chloro-2-fluoro-5-methoxybenzoate | Methoxy group instead of nitro | Different reactivity profile | Lower antimicrobial activity |
Methyl 4-bromo-2-fluoro-5-nitrobenzoate | Bromine instead of chlorine | Increased reactivity | Potentially higher anti-inflammatory effects |
Properties
IUPAC Name |
methyl 4-chloro-2-fluoro-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAOESHTSVXKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656051 | |
Record name | Methyl 4-chloro-2-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070893-15-0 | |
Record name | Methyl 4-chloro-2-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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